molecular formula C11H9N3O4 B2434459 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde CAS No. 1429419-66-8

3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde

Cat. No.: B2434459
CAS No.: 1429419-66-8
M. Wt: 247.21
InChI Key: BSAFDYWZPIPSPD-UHFFFAOYSA-N
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Description

3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a pyrazole ring The presence of both nitro and aldehyde functional groups makes it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Various amines or hydrazines under mild conditions

Major Products Formed

    Oxidation: 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid

    Reduction: 3-((1-Methyl-4-amino-1H-pyrazol-3-yl)oxy)benzaldehyde

    Substitution: Corresponding imines or hydrazones

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    3-((1-Methyl-4-amino-1H-pyrazol-3-yl)oxy)benzaldehyde: Similar structure but with an amino group instead of a nitro group.

    3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzyl alcohol: Similar structure but with a hydroxyl group instead of an aldehyde group.

Uniqueness

The uniqueness of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(1-methyl-4-nitropyrazol-3-yl)oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-13-6-10(14(16)17)11(12-13)18-9-4-2-3-8(5-9)7-15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAFDYWZPIPSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2=CC=CC(=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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